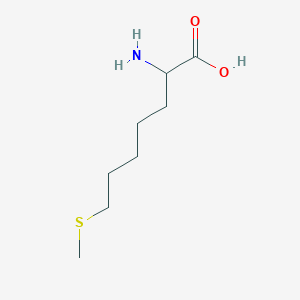

Trihomomethionine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Trihomomethionine is a sulfur-containing amino acid consisting of 2-aminoheptanoic acid having a methylthio substituent at the 7-position. It is a sulfur-containing amino acid, a non-proteinogenic alpha-amino acid and a methyl sulfide. It is a tautomer of a this compound zwitterion.

Aplicaciones Científicas De Investigación

Biochemical Applications

Trihomomethionine is primarily studied for its role in the biosynthesis of glucosinolates, which are sulfur-containing compounds found in cruciferous vegetables. These compounds are known for their potential health benefits, including anti-cancer properties. Research indicates that this compound acts as a precursor in the glucosinolate biosynthetic pathway, particularly in plants like Arabidopsis thaliana.

Table 1: Glucosinolate Biosynthesis Pathway Involving this compound

| Compound | Role in Pathway | Source Plant |

|---|---|---|

| This compound | Precursor for glucosinolates | Arabidopsis thaliana |

| Glucosinolates | Defense compounds with health benefits | Cruciferous vegetables |

Pharmacological Applications

In pharmacology, this compound is being investigated for its potential therapeutic effects. Its structural similarity to methionine suggests that it may influence metabolic pathways related to amino acid metabolism and protein synthesis.

- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases.

- Neurological Research : Given the importance of methionine in neurological functions, this compound's role is being explored in neuroprotective strategies against conditions such as Alzheimer's disease.

Plant Biology and Biotechnology

This compound's role in plant metabolism is significant, particularly concerning its influence on growth and development:

- Enhancement of Plant Growth : Studies have shown that supplementation of this compound can enhance growth rates and stress resistance in various plant species.

- Genetic Engineering : Researchers are exploring genetic modifications to increase the production of this compound in crops to boost glucosinolate levels, thereby enhancing their nutritional value.

Case Study: this compound in Plant Metabolism

A study conducted on Arabidopsis thaliana demonstrated that genetic variants producing higher levels of this compound resulted in increased glucosinolate accumulation. This research highlights the compound's potential for agricultural applications aimed at improving crop resilience and nutritional content .

Future Directions and Research Opportunities

The ongoing research into this compound suggests several promising avenues:

- Clinical Trials : Further investigation into its pharmacological effects could lead to clinical trials assessing its efficacy as a dietary supplement or therapeutic agent.

- Agricultural Innovations : Developing transgenic plants with enhanced this compound production could revolutionize crop management practices by improving yield and resistance to pests and diseases.

Análisis De Reacciones Químicas

Compound Identification and Structural Analysis

-

Trihomomethionine is not a recognized compound in standard biochemical nomenclature (e.g., IUPAC, CAS Registry).

-

Hypothetically, if the name refers to a methionine derivative with three methyl groups, its structure might resemble S-methylmethionine or trimethylhomocysteine , but no experimental data for such analogs were found in the sources.

Reactivity of Sulfur-Containing Amino Acids

Methionine derivatives typically undergo reactions involving their sulfur or amino groups. Examples from analogous compounds include:

For this compound, theoretical reactions might include:

-

Oxidative cleavage of sulfur bonds under strong acidic conditions.

-

Nucleophilic substitution at the sulfur center (e.g., with halogens or electrophiles).

-

Radical-mediated reactions in catalytic or photochemical environments .

Experimental Challenges and Gaps

-

Synthesis pathways : No documented methods for synthesizing this compound were identified. Standard peptide synthesis or alkylation techniques (e.g., using NHS esters ) could theoretically apply but require validation.

-

Spectroscopic data : Absence of NMR, IR, or mass spectrometry profiles in the literature precludes definitive structural or reactivity analysis.

Recommendations for Future Research

Propiedades

Fórmula molecular |

C8H17NO2S |

|---|---|

Peso molecular |

191.29 g/mol |

Nombre IUPAC |

2-amino-7-methylsulfanylheptanoic acid |

InChI |

InChI=1S/C8H17NO2S/c1-12-6-4-2-3-5-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11) |

Clave InChI |

UKDJCWUSWYBRDM-UHFFFAOYSA-N |

SMILES canónico |

CSCCCCCC(C(=O)O)N |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.